molecular formula C26H26FN3O4S B11436451 (2E)-6-(4-fluorobenzyl)-2-[4-(hexyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-(4-fluorobenzyl)-2-[4-(hexyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11436451
M. Wt: 495.6 g/mol
InChI Key: PHRROMKYLHHDAY-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-6-[(4-FLUOROPHENYL)METHYL]-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiazolotriazine core through cyclization reactions.
  • Introduction of the fluorophenyl and hexylmethoxyphenyl groups via substitution reactions.
  • Final purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and hexyl groups.

    Reduction: Reduction reactions could target the double bonds or the thiazolotriazine core.

    Substitution: Substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific diseases. The compound’s biological activity can be optimized through structure-activity relationship (SAR) studies.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • (2E)-6-[(4-BROMOPHENYL)METHYL]-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The presence of the fluorophenyl group in the compound provides unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C26H26FN3O4S

Molecular Weight

495.6 g/mol

IUPAC Name

(2E)-6-[(4-fluorophenyl)methyl]-2-[(4-hexoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C26H26FN3O4S/c1-3-4-5-6-13-34-21-12-9-18(15-22(21)33-2)16-23-25(32)30-26(35-23)28-24(31)20(29-30)14-17-7-10-19(27)11-8-17/h7-12,15-16H,3-6,13-14H2,1-2H3/b23-16+

InChI Key

PHRROMKYLHHDAY-XQNSMLJCSA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.